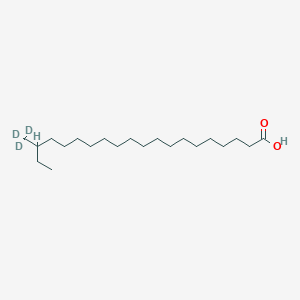

18-Methyleicosanoic acid-d3

説明

特性

分子式 |

C21H42O2 |

|---|---|

分子量 |

329.6 g/mol |

IUPAC名 |

18-(trideuteriomethyl)icosanoic acid |

InChI |

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/i2D3 |

InChIキー |

WSRCOZWDQPJAQT-BMSJAHLVSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(CC)CCCCCCCCCCCCCCCCC(=O)O |

正規SMILES |

CCC(C)CCCCCCCCCCCCCCCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

18-Methyleicosanoic Acid-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a saturated, branched-chain fatty acid that plays a crucial role in the structural integrity and function of mammalian hair. As the primary lipid component covalently bound to the outermost layer of the hair cuticle, the epicuticle, 18-MEA is responsible for the hydrophobic, protective barrier of the hair surface. Its deuterated isotopologue, 18-Methyleicosanoic acid-d3 (18-MEA-d3), is an indispensable tool in biomedical and cosmetic research, primarily serving as an internal standard for the accurate quantification of 18-MEA in various biological matrices through stable isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of 18-MEA-d3, its properties, and its application in research, with a focus on detailed experimental protocols.

Physicochemical Properties

This compound is structurally identical to its non-deuterated counterpart, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the terminal methyl group. This isotopic labeling results in a predictable mass shift, which is fundamental to its application as an internal standard in mass spectrometry.

| Property | Value |

| Chemical Formula | C₂₁H₃₉D₃O₂ |

| Molecular Weight | 329.6 g/mol |

| Synonyms | 18-MEA-d3, d3-18-Methyleicosanoic acid |

| Physical State | Solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform (B151607). |

Role in Biological Systems

18-MEA is a significant component of the lipid layer of both human hair and the vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human babies.

-

In Hair: 18-MEA is covalently linked, likely via a thioester bond, to the proteins of the hair cuticle. This lipid monolayer provides a hydrophobic surface that protects the hair from environmental damage, reduces friction between hair fibers, and contributes to the overall health and appearance of the hair.

-

In Vernix Caseosa: This substance, rich in lipids including 18-MEA, is thought to provide a protective barrier for the fetus's skin in the aqueous environment of the amniotic sac.

Use in Research: A Stable Isotope Internal Standard

The primary application of this compound in research is as an internal standard for the quantitative analysis of 18-MEA and other fatty acids using mass spectrometry (MS). The stable isotope dilution (SID) method is a highly accurate quantification technique in mass spectrometry. By adding a known amount of the isotopically labeled standard (18-MEA-d3) to a sample, the endogenous, non-labeled analyte (18-MEA) can be quantified with high precision and accuracy. The labeled standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 18-MEA in Human Hair using GC-MS

The following is a detailed protocol for the extraction, derivatization, and quantification of 18-MEA in human hair samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 18-MEA-d3 as an internal standard.

Materials and Reagents

-

Human hair samples

-

This compound (internal standard)

-

Methanol (anhydrous)

-

Chloroform

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Boron trifluoride-methanol solution (14% w/v)

-

Hexane (B92381) (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen evaporator

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation and Lipid Extraction

-

Hair Sample Collection and Cleaning:

-

Collect hair samples from the posterior vertex region of the scalp.

-

Wash the hair samples with a mild shampoo, rinse thoroughly with deionized water, and allow to air dry completely.

-

Cut the hair into small fragments (approximately 1-2 mm).

-

-

Lipid Extraction (Folch Method):

-

Weigh approximately 20-50 mg of the cut hair into a glass vial.

-

Add a known amount of this compound solution (e.g., 10 µg in a suitable solvent) to each sample as an internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Allow the mixture to stand at room temperature for at least 1 hour to ensure complete extraction.

-

Add 0.4 mL of 0.9% NaCl solution to the vial, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a glass pipette and transfer it to a clean vial.

-

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification:

-

Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.

-

Add 1 mL of 0.5 M methanolic KOH to the dried lipid extract.

-

Heat the mixture at 80°C for 1 hour in a water bath to saponify the lipids.

-

-

Methylation:

-

After cooling to room temperature, add 1 mL of 14% boron trifluoride-methanol solution.

-

Heat the mixture at 80°C for 30 minutes.

-

Cool the vial to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of deionized water to the vial.

-

Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried hexane extract to a clean autosampler vial for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

18-MEA (as methyl ester): m/z [to be determined based on fragmentation, typically the molecular ion and key fragments]

-

18-MEA-d3 (as methyl ester): m/z [expected to be M+3 relative to the non-deuterated version]

-

-

Data Analysis and Quantification

-

Integrate the peak areas of the selected ions for both endogenous 18-MEA and the 18-MEA-d3 internal standard.

-

Calculate the response ratio of the analyte to the internal standard (Area of 18-MEA / Area of 18-MEA-d3).

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of 18-MEA and a fixed concentration of 18-MEA-d3.

-

Plot the response ratio against the concentration of the 18-MEA standards to generate a linear regression curve.

-

Use the response ratio from the unknown samples to determine the concentration of 18-MEA in the hair samples from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of 18-MEA in hair.

Stable Isotope Dilution Principle

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

Conclusion

This compound is a vital tool for researchers in the fields of dermatology, cosmetology, and analytical chemistry. Its use as an internal standard in stable isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 18-MEA, a key lipid in hair and skin biology. The detailed protocol provided in this guide offers a robust framework for the analysis of 18-MEA in hair samples, enabling further research into the role of this important fatty acid in health and disease, as well as in the development of new cosmetic and therapeutic products.

A Technical Guide to the Synthesis and Isotopic Purity of 18-Methyleicosanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 18-Methyleicosanoic acid-d3 (18-MEA-d3), a deuterated analogue of the naturally occurring branched-chain fatty acid. 18-MEA is a significant component of the hair cuticle's lipid layer and is of interest in cosmetics and dermatological research. The deuterium-labeled version serves as a valuable internal standard for mass spectrometry-based quantification and as a tracer for metabolic studies.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a convergent strategy, adapting known methods for fatty acid synthesis. The core of this approach involves a Wittig reaction to couple a deuterated C5 fragment with a C16 backbone, followed by reduction and hydrolysis.

Proposed Synthesis Pathway

The synthesis commences with the preparation of a deuterated Grignard reagent from 2-bromo-pentane-d3, which is then used to generate a deuterated phosphonium (B103445) ylide. This ylide is subsequently reacted with a 15-carbon aldehyde ester in a Wittig reaction to form the unsaturated ester. Finally, hydrogenation of the double bond and hydrolysis of the ester yield the desired this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Preparation of (1-methylbutyl-d3)magnesium bromide

In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 2-bromopentane-d3 in anhydrous diethyl ether is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of (1-methylbutyl-d3)triphenylphosphonium bromide

The freshly prepared Grignard reagent is added dropwise to a stirred suspension of triphenylphosphine in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The resulting phosphonium salt is collected by filtration, washed with diethyl ether, and dried under vacuum.

Step 3: Wittig Reaction

To a suspension of the phosphonium salt in anhydrous THF at -78 °C is added a strong base such as n-butyllithium to generate the ylide. After stirring for one hour, a solution of methyl 15-oxopentadecanoate in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

Step 4: Hydrogenation

The crude product from the Wittig reaction is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration through Celite.

Step 5: Hydrolysis

The resulting methyl 18-methyleicosanoate-d3 is dissolved in a mixture of THF and water, and lithium hydroxide (B78521) is added. The mixture is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified with dilute HCl, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the synthesis and to ensure the reliability of its use in quantitative and metabolic studies. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[1]

Methodologies for Isotopic Purity Determination

1. High-Resolution Mass Spectrometry (HR-MS):

HR-MS, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining the isotopic distribution of a labeled compound.[2]

-

Experimental Protocol (LC-HR-MS):

-

A solution of 18-MEA-d3 is prepared in a suitable solvent (e.g., methanol/chloroform).

-

The sample is injected into an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

A full scan mass spectrum is acquired in negative ion mode to observe the [M-H]⁻ ion.

-

The relative abundances of the monoisotopic peak (d0) and the isotopologues (d1, d2, d3) are measured.

-

The isotopic purity is calculated based on the relative peak areas of the different isotopologues.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ²H NMR spectroscopy can be used to assess isotopic purity. ¹H NMR can be used to observe the disappearance of the proton signal at the site of deuteration, while ²H NMR directly detects the deuterium (B1214612) signal.

-

Experimental Protocol (¹H NMR):

-

A sample of 18-MEA-d3 is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A quantitative ¹H NMR spectrum is acquired.

-

The integral of the residual proton signal at the deuterated position (the methyl group at C18) is compared to the integral of a non-deuterated proton signal in the molecule (e.g., the methyl group at the terminus of the main chain) to determine the extent of deuteration.

-

-

Experimental Protocol (²H NMR):

-

A sample of 18-MEA-d3 is dissolved in a protonated solvent (e.g., CHCl₃).

-

A ²H NMR spectrum is acquired.

-

The presence and integration of the deuterium signal at the expected chemical shift confirm the position and, with appropriate standards, the extent of labeling.

-

Data Presentation

The quantitative data for isotopic purity is typically presented in a tabular format, showing the relative abundance of each isotopologue.

| Isotopologue | Expected Mass [M-H]⁻ | Relative Abundance (%) |

| d0 (unlabeled) | 325.3107 | < 1 |

| d1 | 326.3170 | 1-2 |

| d2 | 327.3233 | 2-5 |

| d3 | 328.3295 | > 95 |

Table 1: Representative isotopic distribution of this compound determined by HR-MS.

| Parameter | Value |

| Chemical Purity (by GC-FID or LC-MS) | > 98% |

| Isotopic Enrichment (d3) | > 95% |

| Deuterium Incorporation at C18-methyl | Confirmed by ²H NMR |

Table 2: Summary of purity analysis for synthesized this compound.

Logical Relationship of Analysis

Caption: Logical workflow for the analysis of synthesized 18-MEA-d3.

This guide provides a comprehensive framework for the synthesis and detailed characterization of this compound. The successful execution of these protocols will yield a high-purity, isotopically enriched product suitable for demanding research applications.

References

The Multifaceted Role of 18-Methyleicosanoic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methyleicosanoic acid (18-MEA) is a unique, long-chain branched fatty acid that plays a critical role in the biological functions of mammalian hair and skin. Primarily located on the outermost surface of the hair cuticle, it is the principal lipid responsible for the hydrophobicity and low friction of the hair fiber, acting as a natural conditioner. Beyond its well-documented structural role in hair, emerging evidence suggests that as a branched-chain fatty acid, 18-MEA may also participate in cellular signaling, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides an in-depth overview of the known functions of 18-MEA, presents quantitative data on its effects, details experimental protocols for its study, and explores its potential role in cellular signaling pathways.

Core Functions of 18-Methyleicosanoic Acid in Mammalian Hair

18-MEA is the most abundant fatty acid covalently bound to the surface of the hair cuticle, a finding that is unusual as most protein-bound fatty acids are straight-chained.[1] It is attached via thioester bonds to cysteine residues of the cuticular membrane protein.[2] This outermost lipid layer, often referred to as the F-layer, is crucial for maintaining the integrity and desirable properties of hair fibers.[3]

Hydrophobicity and Surface Energy

The primary and most well-characterized function of 18-MEA is to impart a hydrophobic (water-repellent) character to the hair surface.[4] This property is essential for preventing excessive water absorption by the hair shaft, which can lead to swelling, damage, and a loss of manageability. The removal of this covalently linked fatty acid renders the hair fiber hydrophilic.[2]

Friction Reduction and Lubricity

18-MEA acts as a natural lubricant, significantly reducing the friction between individual hair fibers.[5] This reduction in friction is critical for preventing tangling, reducing combing forces, and minimizing mechanical damage to the hair cuticle.

Protection of the Hair Fiber

The continuous hydrophobic layer formed by 18-MEA provides a protective barrier against environmental insults and chemical treatments.[3] Damage to this layer, often caused by bleaching, dyeing, and permanent waving, leads to a more porous and susceptible hair fiber.

Quantitative Data on the Effects of 18-MEA

The impact of 18-MEA on the physicochemical properties of hair has been quantified through various surface analysis techniques. The following tables summarize key findings from the literature.

| Treatment | Advancing Contact Angle (°) | Receding Contact Angle (°) | Reference |

| Untreated Hair | 95-110 | 40-50 | [5] |

| 18-MEA Removed Hair | Significantly Reduced | Significantly Reduced | [5] |

Table 1: Effect of 18-MEA on the Dynamic Contact Angle of Hair. The contact angle is a measure of the hydrophobicity of a surface. Higher advancing and receding contact angles indicate greater water repellency.

| Treatment | Friction Force (Arbitrary Units) | Reference |

| Untreated Hair | Low | [5] |

| 18-MEA Removed Hair | High | [5] |

Table 2: Effect of 18-MEA on the Friction Force of Hair. A lower friction force indicates better lubricity and easier combing.

Potential Signaling Function of 18-Methyleicosanoic Acid

While the structural role of 18-MEA in hair is well-established, its potential involvement in cellular signaling pathways is an emerging area of research. As a branched-chain fatty acid (BCFA), 18-MEA belongs to a class of molecules that have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.[6][7][8] Studies have shown that BCFAs and their CoA thioesters can bind to and activate PPARα and PPARγ with high affinity.[6][9] Specifically, the CoA thioesters of very-long-chain and branched-chain fatty acids are potent PPARα ligands, leading to altered receptor conformation and cofactor recruitment.[6][9]

The activation of PPARα by BCFAs can enhance the transcription of enzymes involved in the β-oxidation of these fatty acids, suggesting a feedback mechanism for their metabolism.[6] In the context of the skin, short-chain fatty acids, another class of lipid molecules, have been shown to improve skin barrier function and reduce inflammation by modulating mitochondrial metabolism and promoting the synthesis of long-chain fatty acids in keratinocytes.[10] It is plausible that 18-MEA, as a BCFA present in the skin's vernix caseosa, could have similar signaling roles in keratinocytes, potentially influencing their differentiation and lipid synthesis.

Below is a diagram illustrating the proposed signaling pathway for branched-chain fatty acids, including 18-MEA, through PPAR activation.

Caption: Proposed signaling pathway of 18-MEA via PPAR activation.

18-Methyleicosanoic Acid in Other Biological Systems

Vernix Caseosa

18-MEA is a significant component of the vernix caseosa, the waxy, white substance that coats the skin of newborn infants.[11][12] The vernix caseosa is believed to play several roles, including moisturizing the infant's skin, facilitating passage through the birth canal, and providing a barrier against infection. The lipid fraction of vernix caseosa is complex, containing ceramides, cholesterol, and free fatty acids, with BCFAs like 18-MEA being notable constituents.[12] The presence of 18-MEA in vernix caseosa suggests a role in the early development and protection of the skin barrier.

Quantitative analysis of the fatty acid composition of vernix caseosa has revealed the following distribution of branched-chain fatty acids:

| Fatty Acid | Percentage of Total Fatty Acids | Reference |

| iso-C14:0 | Variable | [13] |

| anteiso-C15:0 | Variable | [13] |

| iso-C16:0 | Variable | [13] |

| 18-MEA (anteiso-C21:0) | Present | [13][14][15][16][17] |

| Other BCFAs | Present | [13] |

Table 3: Branched-Chain Fatty Acid Composition in Vernix Caseosa. The exact percentages can vary between individuals.

Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, forms the primary barrier of the skin.[18] This barrier is composed of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids.[19] While the role of straight-chain fatty acids in the skin barrier is well-documented, the contribution of BCFAs like 18-MEA is less understood. However, the presence of 18-MEA in vernix caseosa suggests it may be important for the initial establishment of the skin barrier. A reduction in the chain length of free fatty acids in the stratum corneum has been associated with impaired skin barrier function in conditions like atopic eczema.[20]

Experimental Protocols

The study of 18-MEA requires a range of specialized analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for 18-MEA Quantification

GC-MS is the gold standard for the quantitative analysis of fatty acids. The following protocol is adapted for the analysis of 18-MEA in hair samples.

Objective: To extract and quantify the amount of 18-MEA in a hair sample.

Materials:

-

Hair sample

-

Chloroform:Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Deuterated 18-MEA internal standard

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol:

-

Sample Preparation:

-

Wash the hair sample with a mild detergent and deionized water to remove external contaminants.

-

Dry the hair sample completely.

-

Accurately weigh a specific amount of hair (e.g., 10-20 mg).

-

Cut the hair into small fragments.

-

-

Lipid Extraction (Folch Method):

-

Add the hair fragments to a glass tube.

-

Add a known amount of deuterated 18-MEA internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

-

Incubate at 60°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

Use a temperature program that allows for the separation of long-chain FAMEs. A typical program might be: initial temperature of 150°C, ramp to 250°C at 4°C/min, and hold for 10 minutes.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for the highest sensitivity and specificity, monitoring for characteristic ions of 18-MEA methyl ester and the deuterated internal standard.

-

-

Quantification:

-

Create a calibration curve using known concentrations of 18-MEA standards and a constant concentration of the internal standard.

-

Calculate the concentration of 18-MEA in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Caption: Workflow for the quantification of 18-MEA in hair by GC-MS.

Transmission Electron Microscopy (TEM) of the Hair Cuticle

TEM provides high-resolution images of the ultrastructure of the hair cuticle, allowing for the visualization of the 18-MEA layer.

Objective: To visualize the outermost lipid layer of the hair cuticle.

Materials:

-

Hair fibers

-

Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

-

Ethanol (B145695) series for dehydration (50%, 70%, 90%, 100%)

-

Propylene (B89431) oxide (as a transitional solvent)

-

Epoxy resin (e.g., Epon)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Ultramicrotome

-

TEM

Protocol:

-

Fixation:

-

Immerse small segments of hair fibers in the primary fixative for 2-4 hours at 4°C.

-

Rinse the samples in cacodylate buffer.

-

Post-fix in the secondary fixative for 1-2 hours at 4°C. This step also enhances the contrast of lipid structures.

-

Rinse the samples in distilled water.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 10 minutes in each of 50%, 70%, 90%, and three changes of 100% ethanol).

-

-

Infiltration and Embedding:

-

Infiltrate the samples with propylene oxide (2 x 15 minutes).

-

Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

-

Infiltrate with pure epoxy resin overnight.

-

Embed the samples in fresh resin in molds and polymerize at 60°C for 48 hours.

-

-

Sectioning and Staining:

-

Trim the resin blocks to expose the hair cross-sections.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

-

Collect the sections on TEM grids.

-

Stain the sections with uranyl acetate for 10-15 minutes, followed by lead citrate for 5-10 minutes.

-

-

Imaging:

-

Examine the sections in a TEM at an appropriate magnification to visualize the cuticle layers. The 18-MEA layer will appear as a thin, electron-lucent layer on the outermost surface.

-

Caption: Workflow for the preparation of hair samples for TEM analysis.

Other Relevant Experimental Techniques

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to determine the elemental composition of the hair surface, providing evidence for the presence of the lipid layer (high carbon content) and the underlying protein (presence of nitrogen and sulfur).

-

Secondary Ion Mass Spectrometry (SIMS): SIMS provides detailed molecular information from the very surface of the hair, allowing for the direct detection of 18-MEA and other lipids.

-

Atomic Force Microscopy (AFM): AFM can be used to map the topography of the hair surface and to measure its mechanical properties, such as friction and adhesion, at the nanoscale.

Conclusion

18-Methyleicosanoic acid is a vital component of mammalian hair, primarily responsible for its hydrophobicity, low friction, and overall health. Its presence in the vernix caseosa also points to a significant role in the development of the skin barrier. While its structural functions are well-documented, the potential for 18-MEA to act as a signaling molecule through PPAR activation opens up new avenues for research into its broader biological significance. A deeper understanding of the multifaceted roles of 18-MEA will be invaluable for the development of more effective hair care products, novel therapeutic strategies for skin barrier disorders, and a more complete picture of lipid function in biological systems. Further investigation into the signaling pathways modulated by 18-MEA and other branched-chain fatty acids is warranted to fully elucidate their impact on cellular and tissue homeostasis.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lipidmaps.org [lipidmaps.org]

- 5. mdpi.com [mdpi.com]

- 6. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Vernix caseosa - Wikipedia [en.wikipedia.org]

- 12. Biology of the vernix caseosa: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of lipids in the barrier function of the skin - Leiden University [universiteitleiden.nl]

- 19. researchgate.net [researchgate.net]

- 20. The importance of free fatty acid chain length for the skin barrier function in atopic eczema patients [pubmed.ncbi.nlm.nih.gov]

The Role of 18-MEA in Hair Fiber Structure and Hydrophobicity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that constitutes the primary lipid component of the outermost surface of the hair cuticle. Covalently bound to the proteinaceous epicuticle, 18-MEA forms a hydrophobic monolayer essential for maintaining the hair's water-repellent nature, reducing inter-fiber friction, and protecting it from environmental damage. This technical guide provides an in-depth review of the structural role of 18-MEA, its critical contribution to hair fiber hydrophobicity, and the deleterious effects of its removal through cosmetic and environmental insults. Detailed experimental protocols for the analysis of 18-MEA and hair surface properties are provided, alongside quantitative data and visual models of its structural and functional relationships.

Introduction: The Significance of 18-MEA

Healthy human hair is characterized by its strength, elasticity, and a smooth, hydrophobic surface. This hydrophobicity is not an intrinsic property of the bulk keratin (B1170402) proteins but is conferred by a unique, covalently bound lipid layer. The principal component of this layer is 18-methyleicosanoic acid (18-MEA), an anteiso-branched C21 fatty acid.[1] Unlike the transient lipids produced by sebaceous glands, 18-MEA is an integral part of the hair structure, forming the f-layer, a defensive barrier that governs the hair's surface chemistry.[2] Its presence is fundamental to hair's low friction, ease of combing, and overall healthy appearance.[3]

Chemical processes such as bleaching, coloring, and permanent waving, as well as environmental factors like UV radiation, can irreversibly strip this protective layer.[3][4] The loss of 18-MEA renders the hair surface hydrophilic, leading to increased friction, tangling, a dull appearance, and a higher susceptibility to further damage.[5][6] Understanding the structure, function, and analysis of 18-MEA is therefore critical for the development of effective hair care and repair technologies.

18-MEA in the Architecture of the Hair Fiber

The hair fiber is composed of three main regions: the medulla, the cortex, and the surrounding cuticle. The cuticle, which acts as a protective sheath, is itself a complex, multi-layered structure.[7] It is comprised of overlapping, scale-like cells cemented together by the cell membrane complex (CMC). The outermost layer of each cuticle cell is the epicuticle, a resilient proteinaceous membrane. 18-MEA is covalently bound to this epicuticle, likely via thioester or ester linkages to cysteine residues within the protein matrix.[2][3] This creates a dense monolayer of fatty acids, with the hydrophobic hydrocarbon chains oriented outwards, forming a low-energy, water-repellent surface.[8]

The Critical Role of 18-MEA in Hair Hydrophobicity

The hydrophobicity of a surface is quantified by its contact angle with water; a higher contact angle indicates greater water repellency. Virgin hair, with its intact 18-MEA layer, is naturally hydrophobic.[7] This property is crucial as it prevents excessive water absorption into the cortex, which can cause swelling and temporary weakening of the fiber. Furthermore, the low-friction surface provided by 18-MEA allows fibers to slide past each other easily, which is perceived as smoothness and ease of combing.[3][5]

When 18-MEA is removed, the underlying protein layer, which contains negatively charged cysteic acid residues (especially after oxidative damage), becomes exposed.[4] This new surface is hydrophilic, readily attracting water and increasing inter-fiber friction, particularly in a wet state.[5] This chemical change is the primary driver for the poor sensory attributes of damaged hair.

Data Presentation: Impact of Surface Condition on Hydrophobicity

The following table summarizes quantitative data from contact angle goniometry, illustrating the significant decrease in hydrophobicity upon removal of 18-MEA.

| Hair Condition | Treatment | Advancing Contact Angle (Water) | Reference |

| Virgin Hair | None | 88° (±2°) - 103° | [3][7] |

| 18-MEA Stripped Hair | Methanolic KOH / Potassium t-butoxide | 83° (±2°) | [3] |

| 1-Hour Bleached Hair | Commercial Bleaching Agent | 78° (±1°) | [3] |

| 2-Hour Bleached Hair | Commercial Bleaching Agent | 77° (±1°) | [3] |

| Bleached & Weathered | Bleaching + Repeated Shampooing | Significantly Reduced (Hydrophilic) | [8] |

Table 1: Quantitative comparison of water contact angles on human hair fibers under different conditions. The advancing contact angle is a measure of surface hydrophobicity.

Data Presentation: Semi-Quantitative Analysis of 18-MEA Loss

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to assess the relative amount of 18-MEA on the hair surface. The data is often normalized to a stable signal from the underlying protein, such as the CN- ion.

| Hair Condition | Relative Amount of 18-MEA (TOF-SIMS Ion Yield) | Change in Hydrophobicity | Reference |

| Untreated Hair | High | Hydrophobic | [8] |

| Bleached Hair (4 cycles) | Significantly Reduced / Lost | Remains partially hydrophobic | [8] |

| Bleached & Weathered Hair | Significantly Reduced / Lost | Becomes Hydrophilic | [8] |

Table 2: Semi-quantitative data showing the loss of 18-MEA and its effect on hydrophobicity. Note that bleaching alone removes 18-MEA, but further weathering is required to degrade the epicuticle and cause a complete loss of hydrophobicity.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize 18-MEA and its role in hair hydrophobicity.

Protocol 1: Contact Angle Measurement of a Single Hair Fiber (Wilhelmy Plate Method)

This method uses a force tensiometer to measure the advancing and receding contact angles of a liquid on a single fiber.

-

Sample Preparation:

-

Secure a single hair fiber to a holder attached to a microbalance. Ensure the fiber is straight and free of contaminants.

-

-

Perimeter Determination (Wetted Length):

-

Submerge the fiber in a liquid known to have a 0° contact angle (e.g., n-hexane or iso-octane).

-

The instrument measures the force exerted on the fiber. Using the known surface tension of this liquid, the wetted perimeter of the fiber is calculated. This step is crucial for accurate contact angle calculation.

-

-

Measurement with Test Liquid (Water):

-

Replace the zero-contact-angle liquid with purified water of a known surface tension.

-

The instrument slowly immerses the fiber into the water at a constant speed (e.g., 20 µm/s) to a specified depth (e.g., 2 mm). The force measured during immersion is used to calculate the advancing contact angle .

-

The instrument then withdraws the fiber at the same constant speed. The force measured during withdrawal is used to calculate the receding contact angle .

-

-

Calculation:

-

The contact angle (θ) is calculated using the Wilhelmy equation: F = Pγcos(θ) - B Where F is the measured wetting force, P is the fiber perimeter, γ is the surface tension of the liquid, and B is the buoyancy force. The instrument's software typically performs this calculation automatically.

-

Protocol 2: Absolute Quantification of 18-MEA via GC-MS

This protocol describes the liberation, extraction, derivatization, and quantification of covalently bound 18-MEA.

-

Saponification (Liberation of Fatty Acids):

-

Weigh a known mass of clean, dry hair (e.g., 50 mg).

-

Add a solution of 2 M potassium hydroxide (B78521) (KOH) in ethanol/water (e.g., 80/20 v/v).

-

Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain fatty acid not present in hair).

-

Heat the mixture (e.g., in a sealed vial at 60°C for 1-2 hours) to hydrolyze the thioester/ester bonds, releasing 18-MEA and other fatty acids into the solution.

-

-

Extraction:

-

Cool the sample and acidify to a pH < 5 with HCl to protonate the fatty acids.

-

Perform a liquid-liquid extraction by adding a non-polar solvent (e.g., hexane (B92381) or iso-octane), vortexing vigorously, and centrifuging to separate the phases.

-

Carefully collect the upper organic layer containing the fatty acids. Repeat the extraction 2-3 times and pool the organic fractions.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization (to form FAMEs):

-

To the dried extract, add a derivatization agent such as 12% Boron Trichloride-Methanol (BCl₃-Methanol) or 1% sulfuric acid in methanol.

-

Heat the mixture (e.g., 60°C for 10-30 minutes) in a sealed vial. This reaction converts the carboxylic acids into their more volatile Fatty Acid Methyl Esters (FAMEs).

-

Cool the sample, add water and hexane, and vortex. The FAMEs will partition into the hexane layer.

-

Transfer the upper hexane layer to a clean vial for analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph-Mass Spectrometer.

-

The FAMEs are separated based on their boiling points and polarity on a GC column.

-

The mass spectrometer detects and identifies the fragments of each eluting compound, confirming the presence of 18-MEA methyl ester.

-

Quantification is achieved by comparing the peak area of the 18-MEA derivative to the peak area of the known concentration of the internal standard.

-

Protocol 3: Surface Analysis with Atomic Force Microscopy (AFM)

AFM is used to obtain high-resolution topographical images of the hair surface.

-

Sample Preparation:

-

Mount a single, clean hair fiber onto a sample disk using double-sided adhesive tape. Ensure the fiber is stable and relatively flat.

-

-

Instrument Setup:

-

Install an appropriate cantilever/tip (e.g., silicon nitride) into the AFM head.

-

Align the laser onto the back of the cantilever and adjust the photodiode detector to obtain a strong signal.

-

-

Imaging:

-

Engage the tip with the hair surface in the desired imaging mode (e.g., contact mode or tapping mode).

-

Set the scan parameters, including scan size (e.g., 5 µm x 5 µm), scan rate, and feedback loop gains.

-

Acquire the topography image, which will reveal the cuticle scale edges and surface texture.

-

-

Data Analysis:

-

Use analysis software to measure features such as cuticle step height and surface roughness (Ra). These parameters can be compared between virgin and damaged hair.

-

Visualizing Workflows and Relationships

Diagrams are essential for conceptualizing the complex relationships and experimental processes involved in studying 18-MEA.

Conclusion and Future Directions

18-methyleicosanoic acid is unequivocally a cornerstone of hair fiber integrity and its desirable surface characteristics. Its covalent attachment to the cuticle forms a durable, hydrophobic shield that is fundamental to hair's health and appearance. The irreversible loss of 18-MEA through common cosmetic procedures presents a significant challenge in hair care. The experimental protocols and data presented in this guide underscore the profound impact of this lipid layer.

For professionals in research and drug development, this knowledge is paramount. Future innovation in hair care will likely focus on technologies that can either prevent the stripping of 18-MEA, or, more challengingly, biomimetically restore a persistent, functional hydrophobic layer to the damaged hair surface. Ingredients designed to mimic the structure and function of 18-MEA, or delivery systems that can anchor restorative lipids to the hydrophilic, damaged cuticle, represent the next frontier in advanced hair repair.[9] A thorough understanding of the analytical techniques to quantify both the damage and the efficacy of such treatments is indispensable for progress in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. escholarship.org [escholarship.org]

- 5. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 18-Methyleicosanoic Acid-d3 for Researchers and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid of significant interest due to its unique biological roles, particularly as a key covalently bound lipid component of the mammalian hair fiber cuticle. The deuterated analog, 18-Methyleicosanoic acid-d3 (18-MEA-d3), serves as a valuable tool for researchers in various fields, including lipidomics, drug metabolism, and dermatology. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification of endogenous 18-MEA and as a tracer to investigate its metabolic fate and incorporation into biological systems. This guide provides an in-depth overview of the commercial availability, technical specifications, and potential research applications of this compound.

Commercial Suppliers and Quantitative Data

For researchers seeking to procure this compound, several reputable suppliers of stable isotope-labeled compounds offer this product. The following tables summarize the key quantitative data for (±)-18-Methyl-d3-eicosanoic Acid, providing a clear comparison of its specifications.

Table 1: General Quantitative Data for (±)-18-Methyl-d3-eicosanoic Acid

| Parameter | Value | Source |

| CAS Number | 2708278-14-0 | LGC Standards |

| Unlabelled CAS Number | 36332-93-1 | LGC Standards |

| Molecular Formula | C₂₁D₃H₃₉O₂ | LGC Standards |

| Molecular Weight | 329.58 | LGC Standards |

| Accurate Mass | 329.3373 | LGC Standards |

| Isotopic Purity | 99 atom % D | LGC Standards |

| Chemical Purity | min 98% | LGC Standards |

| Product Format | Neat | LGC Standards |

Table 2: Supplier Specific Information

| Supplier | Product Code | Available Quantities |

| LGC Standards | CDN-D-7533 | 0.05 g, 0.1 g |

| CDN Isotopes | D-7533 | Inquire for details |

Potential Research Applications and Experimental Protocols

While specific experimental protocols for this compound are not extensively published, its utility can be inferred from the common applications of deuterated fatty acids in biomedical research. The primary applications include its use as an internal standard for accurate quantification of 18-MEA in biological matrices and as a tracer to study its metabolic pathways.

Quantification of 18-Methyleicosanoic Acid in Biological Samples using LC-MS/MS

Objective: To accurately quantify the concentration of endogenous 18-MEA in biological samples such as plasma, tissue homogenates, or hair extracts.

Methodology:

-

Sample Preparation:

-

To a known amount of the biological sample (e.g., 100 µL plasma, 10 mg tissue homogenate), add a precise amount of this compound as an internal standard. The amount of the internal standard should be optimized based on the expected concentration of the endogenous analyte.

-

Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18) to separate the fatty acids.

-

Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for both endogenous 18-MEA and the 18-MEA-d3 internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous 18-MEA to the peak area of the 18-MEA-d3 internal standard.

-

Quantify the concentration of endogenous 18-MEA by comparing this ratio to a standard curve generated using known concentrations of unlabeled 18-MEA spiked with the same amount of the internal standard.

-

Metabolic Fate and Incorporation Studies

Objective: To trace the metabolic pathway and incorporation of exogenous 18-MEA into cellular lipids or tissues.

Methodology:

-

In Vitro Cell Culture Experiment:

-

Culture relevant cells (e.g., keratinocytes, sebocytes) in a suitable medium.

-

Supplement the culture medium with a known concentration of this compound.

-

After a specific incubation time, harvest the cells and perform a lipid extraction.

-

Analyze the lipid extract by LC-MS/MS to identify and quantify deuterated metabolites of 18-MEA-d3 and its incorporation into complex lipids (e.g., triglycerides, phospholipids).

-

-

In Vivo Animal Study:

-

Administer a defined dose of this compound to a model organism (e.g., mouse, rat) via an appropriate route (e.g., oral gavage, topical application).

-

Collect biological samples (e.g., blood, skin, hair) at various time points.

-

Extract lipids from the collected samples and analyze by LC-MS/MS to determine the distribution, metabolism, and excretion of the deuterated fatty acid.

-

Potential Signaling Pathways and Logical Relationships

Although 18-MEA is primarily known for its structural role in hair, as a fatty acid, it has the potential to be involved in various cellular signaling pathways. The use of this compound can help elucidate these roles. Below are hypothetical signaling pathways and experimental workflows where this deuterated analog could be employed.

Caption: Hypothetical metabolic fate of this compound.

The above diagram illustrates the potential metabolic pathways of this compound following its cellular uptake. Once activated to its CoA ester, it can be incorporated into complex lipids, undergo beta-oxidation for energy production, or be modified through elongation and desaturation processes. An experimental workflow using lipid extraction and LC-MS/MS analysis would be employed to trace and quantify these metabolic products.

Caption: Workflow for quantification using 18-MEA-d3 as an internal standard.

This diagram outlines the logical workflow for using this compound as an internal standard. A known quantity of the deuterated standard is added to the biological sample at the beginning of the workflow. This allows for the correction of sample loss during extraction and variations in instrument response, leading to accurate quantification of the endogenous, non-deuterated 18-MEA.

Conclusion

This compound is a critical tool for researchers investigating the biology and metabolism of its non-deuterated counterpart. Its commercial availability with high isotopic and chemical purity enables its reliable use as an internal standard for precise quantification and as a tracer in metabolic studies. While the body of literature specifically detailing the use of 18-MEA-d3 is still developing, the established methodologies for other deuterated fatty acids provide a strong framework for its application in lipidomics, dermatology, and drug development research. This guide serves as a foundational resource for scientists and professionals looking to incorporate this compound into their research endeavors.

The Ubiquitous Presence of 18-Methyleicosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a C21 branched-chain fatty acid that plays a crucial role in the structure and function of mammalian hair and has been identified in other biological materials. Unlike the more common straight-chain fatty acids, the anteiso-methyl branch of 18-MEA imparts unique properties to the surfaces it covers. This technical guide provides an in-depth overview of the natural occurrence of 18-MEA, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of analytical workflows.

Natural Occurrence and Function

18-Methyleicosanoic acid is predominantly found as a covalently bound lipid on the outermost surface of mammalian hair fibers.[1] It is a major component of the epicuticle, forming a protective layer often referred to as the F-layer.[2] This layer is responsible for the natural hydrophobicity of hair, acting as a barrier to water and reducing friction between hair fibers.[1][3] The loss of 18-MEA, often due to chemical treatments or environmental damage, leads to a more hydrophilic and damaged hair surface.[1]

Beyond hair, 18-MEA has also been identified in other biological sources, including:

-

Wool Grease (Lanolin): As a component of the protective lipids on sheep's wool.

-

Vernix Caseosa: The waxy, white substance covering newborn infants, where it contributes to the protective barrier on the skin.[4][5]

While its primary role appears to be structural and protective, research is ongoing to fully elucidate its biological significance. To date, no specific signaling pathways involving 18-MEA have been identified.

Quantitative Data

The concentration of 18-MEA varies depending on the biological source and its condition. The following tables summarize the available quantitative data.

Table 1: 18-Methyleicosanoic Acid Content in Human Hair

| Analytical Method | Location/Condition | 18-MEA Abundance | Reference |

| Lipid Analysis | Top 3 nm of hair fibers | 36% of total lipids | [6] |

| Fatty Acid Analysis | Unspecified | ~40% of total fatty acids | [7] |

Table 2: Fatty Acid Composition of Wool Cuticle

| Fatty Acid | Percentage of Total Fatty Acid Fraction (%) | Reference |

| 18-Methyleicosanoic acid (18-MEA) | 55.9 | [8] |

| Palmitic acid (C16:0) | 19.2 | [8] |

| Stearic acid (C18:0) | 24.9 | [8] |

Table 3: Branched-Chain Fatty Acids in Vernix Caseosa

| Fatty Acid Type | Presence | Notes | Reference |

| Branched-Chain Fatty Acids | Detected | Higher content in full-term infants compared to preterm infants. Specific percentage for 18-MEA not detailed. | [9] |

Experimental Protocols

The analysis of 18-MEA requires specialized techniques due to its covalent linkage to proteins in hair and its presence in complex lipid mixtures. Below are detailed methodologies for key experiments.

Protocol 1: Removal of 18-MEA from Hair for Experimental Studies

This protocol is used to selectively remove the covalently bound 18-MEA from hair fibers to study its impact on hair properties.

Materials:

-

Hair fibers

-

Potassium t-butoxide

-

t-butanol

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of potassium t-butoxide in t-butanol.

-

Immerse the hair fibers in the potassium t-butoxide solution for 5 minutes at room temperature with a liquor-to-fiber ratio of 10:1.

-

Remove the alkali by rinsing the hair with t-butanol (2 times).

-

Rinse the hair with ethanol.

-

Finally, wash the hair thoroughly with deionized water.

-

Dry the hair fibers before further analysis.

Protocol 2: Surface Analysis of 18-MEA on Hair using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is a highly sensitive surface analytical technique used for the semi-quantitative analysis of 18-MEA on the hair surface.

Instrumentation:

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) instrument (e.g., ION-TOF GmbH, Münster, Germany)

Procedure:

-

Mount the hair fiber sample on a suitable holder.

-

Introduce the sample into the high vacuum chamber of the ToF-SIMS instrument.

-

Use a 25-keV Bi32+ primary ion beam in high-current bunched mode for analysis.

-

Raster the primary ion beam over a 50 µm × 50 µm analysis area.

-

Use low-energy electron flooding to compensate for charging on the insulating hair surface.

-

Acquire secondary ion mass spectra. The amount of 18-MEA is expressed as the relative ion yield of the 18-MEA characteristic ion versus the CN- ion yield, which is derived from the underlying hair proteins and used for normalization.[10]

Protocol 3: Analysis of 18-MEA using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the quantitative analysis of the total fatty acid composition, including 18-MEA, after extraction and derivatization.

1. Extraction and Hydrolysis:

-

Materials: Hair, wool, or vernix caseosa sample, methanolic HCl, isooctane.

-

Procedure:

-

Weigh approximately 5-10 mg of the sample.

-

Add 1 ml of methanolic HCl to the sample.

-

Add an appropriate internal standard (e.g., deuterated fatty acids).

-

Sonicate the sample for 30 seconds.

-

Extract the lipids twice with isooctane.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Materials: Extracted lipids, Boron trifluoride-methanol (BF3-MeOH) solution (10% w/w), hexane (B92381).

-

Procedure:

-

Add the BF3-MeOH solution to the dried lipid extract.

-

Incubate the mixture at 80°C for 90 minutes.

-

After cooling, add hexane and water to partition the FAMEs into the hexane layer.

-

Collect the hexane layer containing the FAMEs.

-

3. GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions (example):

-

Column: High-resolution capillary column (e.g., DB-23).

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 180°C at 5°C/min, then to 200°C at 1.5°C/min, then to 240°C at 10°C/min (hold for 3 min).

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-550.

-

-

Data Analysis: Identify and quantify the 18-MEA methyl ester peak based on its retention time and mass spectrum compared to a standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analysis of 18-Methyleicosanoic acid.

Caption: Workflow for the removal of 18-MEA from hair and subsequent surface analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids, Focusing on 18-Methyleicosanoic Acid (18-MEA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of branched-chain fatty acids (BCFAs), with a specific focus on 18-methyleicosanoic acid (18-MEA). It covers the core biochemical pathways, enzymatic reactions, regulatory mechanisms, and key experimental protocols relevant to the study of these unique lipids.

Introduction to 18-Methyleicosanoic Acid (18-MEA)

18-Methyleicosanoic acid (18-MEA) is a C21 anteiso-branched-chain saturated fatty acid. It is the primary lipid component covalently bound to the epicuticle of the hair shaft, forming a protective hydrophobic barrier.[1][2] This lipid layer is crucial for maintaining the integrity of the hair fiber, reducing friction between hair strands, and providing a natural sheen.[1] Damage to the 18-MEA layer, often through chemical treatments or environmental exposure, leads to a more hydrophilic hair surface, resulting in increased friction and a perception of dryness and damage.[3] Understanding the biosynthesis of 18-MEA is critical for developing novel therapeutic and cosmetic strategies to preserve or restore hair health.

The Biosynthetic Pathway of 18-Methyleicosanoic Acid

The synthesis of 18-MEA is a multi-step process that begins with the catabolism of the branched-chain amino acid (BCAA) L-isoleucine and culminates in a series of elongation cycles in the endoplasmic reticulum. The overall pathway can be divided into three main stages: primer synthesis, initial elongation by fatty acid synthase (FAS), and final elongation by ELOVL fatty acid elongases.

Stage 1: Synthesis of the Anteiso-Primer (2-Methylbutyryl-CoA)

The biosynthesis of 18-MEA initiates in the mitochondria with the catabolism of L-isoleucine. This process provides the specific C5 branched-chain acyl-CoA primer, 2-methylbutyryl-CoA, which is the precursor for all anteiso-BFCAs.

The key enzymatic steps are:

-

Transamination: L-isoleucine is converted to (S)-3-methyl-2-oxovalerate by a branched-chain amino acid transaminase (BCAT) .

-

Oxidative Decarboxylation: (S)-3-methyl-2-oxovalerate is then irreversibly decarboxylated to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex .[4] This multi-enzyme complex is a critical regulatory point in BCAA catabolism.

The resulting 2-methylbutyryl-CoA primer is then transported from the mitochondria to the cytosol to enter the fatty acid synthesis pathway. This transport is facilitated by carnitine acetyltransferase (CrAT) , which converts the acyl-CoA to its corresponding acylcarnitine for transport across the mitochondrial membrane, followed by reconversion to acyl-CoA in the cytosol.

Stage 2: Initial Elongation by Fatty Acid Synthase (FAS)

In the cytosol, the 2-methylbutyryl-CoA primer is utilized by the multifunctional enzyme fatty acid synthase (FAS) . FAS catalyzes the initial cycles of elongation, adding two-carbon units from malonyl-CoA in a repetitive four-step process:

-

Condensation: The acyl chain is condensed with malonyl-CoA.

-

Reduction: The resulting β-ketoacyl group is reduced to a β-hydroxyacyl group.

-

Dehydration: A water molecule is removed to create a double bond.

-

Reduction: The double bond is reduced to form a saturated acyl chain, now two carbons longer.

This cycle is repeated, with each cycle extending the fatty acid chain by two carbons.

Stage 3: Final Elongation by ELOVL Fatty Acid Elongases

Once the growing anteiso-fatty acid chain reaches a certain length (typically C16 or C18), it is released from the FAS complex and becomes a substrate for the ELOVL fatty acid elongase family of enzymes located in the endoplasmic reticulum. These enzymes perform the final elongation cycles to produce the C21 18-MEA.

To reach a C21 length from the C5 primer (2-methylbutyryl-CoA), a total of eight elongation cycles are required, adding 16 carbons. The specific ELOVL enzyme(s) responsible for the elongation of anteiso-BFCAs to this precise length are still under investigation. However, studies have implicated ELOVL3 and ELOVL6 in the elongation of branched-chain fatty acids.[5][6] ELOVL3 has been shown to be expressed in sebaceous glands and hair follicles and is involved in the formation of very-long-chain fatty acids.[5]

The final step in the biosynthesis is the covalent attachment of 18-MEA to the hair cuticle, which is thought to occur via a thioester linkage to cysteine residues in the cuticular proteins.[2]

Diagram of the 18-MEA Biosynthetic Pathway

Caption: Biosynthesis pathway of 18-methyleicosanoic acid (18-MEA).

Regulation of 18-MEA Biosynthesis

The synthesis of 18-MEA is tightly regulated at multiple levels, from substrate availability to the expression and activity of key enzymes.

Transcriptional Regulation

The expression of genes encoding lipogenic enzymes is primarily controlled by the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) . Insulin (B600854) is a potent activator of SREBP-1c, which in turn upregulates the transcription of genes for fatty acid synthesis, including Fatty Acid Synthase (FAS) and potentially the ELOVL elongases.[7][8] This links nutritional status, particularly high carbohydrate intake, to increased fatty acid production.

The expression of ELOVL enzymes is also regulated by other nuclear receptors, such as Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptors (PPARs) , which respond to various lipid and hormonal signals.

Allosteric Regulation

The BCKD complex is a key regulatory point. Its activity is inhibited by phosphorylation, which is catalyzed by BCKD kinase (BCKDK) . BCKDK itself is allosterically regulated by the products of BCAA transamination.

Hormonal Regulation

-

Insulin: As mentioned, insulin promotes lipogenesis by activating SREBP-1c.[8][9]

-

Glucagon and Epinephrine: These hormones have an opposing effect to insulin, inhibiting fatty acid synthesis.[10] They promote the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, thereby reducing the substrate for fatty acid elongation.

-

Glucocorticoids: These hormones can reduce the activity of FAS in adipose tissue.[11]

Signaling Pathway for Regulation of Fatty Acid Elongation

Caption: Insulin signaling pathway regulating ELOVL gene expression.

Quantitative Data

Quantitative data on the biosynthesis of 18-MEA is limited, particularly regarding the kinetics of enzymes with branched-chain substrates. The following tables summarize the available information.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) and Ketoacyl Synthase (KS) [12]

| Enzyme/Domain | Substrate(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

| mFAS | Acetyl-CoA & Malonyl-CoA | 1.7 ± 0.1 | 3.1 ± 0.5 | 0.55 |

| Acetyl-CoA & Methylmalonyl-CoA | 0.010 ± 0.001 | 12.3 ± 4.2 | 0.0008 | |

| KS Domain | Decanoyl-ACP & Malonyl-ACP | 1.8 ± 0.1 | 13.7 ± 3.1 | 0.13 |

| Decanoyl-ACP & Methylmalonyl-ACP | 0.022 ± 0.001 | 10.4 ± 1.5 | 0.002 |

Data from studies on metazoan FAS, providing a general indication of the reduced efficiency of branched-chain substrate utilization.

Table 2: Semi-Quantitative Amount of 18-MEA and Contact Angles on Human Hair [3][6]

| Hair Type | 18-MEA Amount (relative units) | Advancing Contact Angle (°) | Receding Contact Angle (°) |

| Untreated (Root) | 1.00 (normalized) | 119.5 ± 3.2 | 67.6 ± 1.7 |

| Bleached (B4) | Not Detected | 92.6 ± 2.5 | 40.1 ± 4.9 |

| Bleached & Weathered (B4W) | Not Detected | 70.6 ± 2.2 | 0.0 ± 0.0 |

| Asian (untreated) | Higher than other ethnicities | - | - |

| Caucasian (untreated) | - | - | - |

| African (untreated) | Highest lipid content overall | - | - |

Note: The relative amounts of 18-MEA can vary significantly based on ethnic background, age, and hair treatments.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 18-MEA biosynthesis.

Protocol for GC-MS Analysis of 18-MEA in Hair

This protocol describes the extraction, derivatization, and analysis of 18-MEA from hair samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Hair sample

-

1 M NaOH

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Anhydrous Na₂SO₄

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Internal standard (e.g., deuterated fatty acid)

-

GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Wash the hair sample with a mild detergent and deionized water, then dry at room temperature.

-

Cut the dried hair into small segments (1-2 mm).

-

Digest approximately 10 mg of the hair segments in 1 mL of 1 M NaOH at 80°C for 30 minutes.

-

Cool and neutralize with 1 mL of 1 M HCl.

-

-

Extraction:

-

Add 2 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge to separate the layers and collect the upper organic layer.

-

Repeat the extraction twice more and combine the organic extracts.

-

Dry the combined extract over anhydrous Na₂SO₄.

-

-

Derivatization:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS) and 100 µL of ethyl acetate.

-

Heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Parameters (example):

-

Oven Program: Initial temperature 80°C for 2 min, ramp at 10°C/min to 290°C, hold for 7 min.

-

Injector Temperature: 290°C

-

Carrier Gas: Helium at 1.3 mL/min

-

-

MS Parameters (example):

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for 18-MEA-TMS ether.

-

-

Workflow for GC-MS Analysis of 18-MEA in Hair

Caption: Workflow for the analysis of 18-MEA in hair by GC-MS.

Protocol for In Vitro BCKD Enzyme Assay

This protocol describes a spectrophotometric assay to measure the activity of the BCKD complex.[4]

Materials:

-

Isolated mitochondria or purified BCKD complex

-

Assay buffer (e.g., 30 mM potassium phosphate (B84403) buffer, pH 7.4, containing 3 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and 0.05% Triton X-100)

-

Substrate (e.g., 1 mM (S)-3-methyl-2-oxovalerate)

-

Cofactors: 2 mM NAD⁺ and 0.4 mM Coenzyme A

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the assay mixture containing the assay buffer and cofactors.

-

Add the enzyme source (mitochondrial preparation or purified enzyme) to the cuvette.

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C), which corresponds to the production of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol for Fatty Acid Synthase (FAS) Activity Assay

This protocol describes a spectrophotometric assay for FAS activity using a branched-chain primer.

Materials:

-

Purified FAS or cell lysate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine)

-

Substrates: 50 µM 2-methylbutyryl-CoA (or other branched-chain primer) and 80 µM malonyl-CoA

-

Cofactor: 200 µM NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture containing the assay buffer, substrates, and cofactor in a cuvette.

-

Initiate the reaction by adding the enzyme source (purified FAS or cell lysate).

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the consumption of NADPH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH.

Conclusion

The biosynthesis of 18-methyleicosanoic acid is a specialized metabolic pathway that integrates branched-chain amino acid catabolism with fatty acid elongation. While the initial steps involving BCAT and BCKD are well-characterized, and the general mechanism of fatty acid elongation by FAS is understood, the specific ELOVL enzymes responsible for the final elongation to the C21 length of 18-MEA require further investigation. The regulation of this pathway is complex, involving transcriptional control by SREBP-1c and hormonal signals such as insulin. The experimental protocols provided in this guide offer a framework for the quantitative analysis of 18-MEA and the characterization of the key enzymes in its biosynthetic pathway. Further research in this area will be crucial for developing targeted strategies to maintain and restore the lipid barrier of the hair, with significant implications for the cosmetic and dermatological fields.

References

- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. [PDF] Role for ELOVL3 and Fatty Acid Chain Length in Development of Hair and Skin Function* | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia [pubmed.ncbi.nlm.nih.gov]

- 8. cloud-clone.com [cloud-clone.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Advancements in ToF-SIMS imaging for life sciences [frontiersin.org]

- 11. The Ethnic Differences of the Damage of Hair and Integral Hair Lipid after Ultra Violet Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies Using 18-Methyleicosanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential preliminary studies involving 18-Methyleicosanoic acid-d3 (18-MEA-d3). While direct research on this deuterated variant is not extensively published, this document extrapolates from the well-documented properties of 18-Methyleicosanoic acid (18-MEA) and the common applications of stable isotope-labeled lipids in research.

Introduction to 18-Methyleicosanoic Acid (18-MEA)

18-Methyleicosanoic acid is a branched-chain fatty acid that plays a crucial role in the structure and function of mammalian hair.[1] It is the primary lipid component covalently bound to the outermost layer of the hair cuticle, known as the epicuticle.[1][2][3] This layer of 18-MEA is responsible for the natural hydrophobicity and low friction of the hair surface, contributing to its overall health and appearance.[2][3][4]

Physicochemical Properties of 18-MEA

The physical and chemical characteristics of 18-MEA are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H42O2 | [5] |

| Molecular Weight | 326.6 g/mol | [5] |

| IUPAC Name | 18-methylicosanoic acid | [5] |

| Synonyms | 18-MEA, Anteisoheneicosanoic acid | [5] |

| Topological Polar Surface Area | 37.3 Ų | [5] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Rationale for the Use of this compound

In biomedical and analytical research, stable isotope-labeled compounds, such as those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools. The primary application of deuterated lipids like 18-MEA-d3 is as internal standards in quantitative analysis using mass spectrometry.[6][7]

The key advantages of using a deuterated internal standard are:

-

Similar Chemical and Physical Properties: The deuterated analog behaves nearly identically to the endogenous (non-deuterated) compound during sample preparation, extraction, and chromatographic separation.

-

Distinct Mass: The difference in mass allows the mass spectrometer to distinguish between the analyte of interest and the internal standard.

-

Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample, variations in sample handling, instrument response, and matrix effects can be normalized, leading to more accurate and precise quantification.[8]

Hypothetical Preliminary Study: Quantification of 18-MEA in Human Hair using LC-MS/MS with 18-MEA-d3 as an Internal Standard